Meta-Methylsulfonyl Substitution Confers Higher Topological Polar Surface Area Versus the Unsubstituted Parent Scaffold INH6
The 3-methylsulfonyl substituent in the target compound contributes two additional oxygen atoms as hydrogen bond acceptors, increasing the topological polar surface area (TPSA) to 113 Ų compared with an estimated TPSA of approximately 54 Ų for the des-sulfonyl parent compound INH6 (N-(4-mesitylthiazol-2-yl)benzamide, CAS 1001753-24-7) [1][2]. This TPSA difference of approximately 59 Ų is mechanistically significant: TPSA values above 90 Ų are generally associated with reduced passive membrane permeability and blood-brain barrier penetration, while values below 60-70 Ų favor CNS penetration [3]. The target compound's TPSA of 113 Ų therefore predicts preferentially peripheral distribution relative to the CNS-penetrant range occupied by INH6.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 113 Ų (PubChem computed) |
| Comparator Or Baseline | INH6 (CAS 1001753-24-7): estimated ~54 Ų (structure-based calculation; 1 HBD, 3 HBA, no sulfonyl oxygens) |
| Quantified Difference | Δ ≈ +59 Ų (approximately 109% increase) |
| Conditions | Computed via Cactvs 3.4.8.24 as reported by PubChem; INH6 TPSA estimated from molecular structure |
Why This Matters
This TPSA differential informs researchers selecting between these compounds for permeability-sensitive assays: the target compound is predicted to have lower passive membrane permeability, making it potentially preferable for extracellular target engagement studies or where restricted cellular penetration is desired.
- [1] PubChem. Compound Summary for CID 7565616: Computed TPSA = 113 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 68870702 (INH6, N-(4-mesitylthiazol-2-yl)benzamide). National Center for Biotechnology Information. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
